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Compound of Interest

Compound Name: 4,5-dimethylphthalic Acid
CAS No.: 5680-10-4
Cat. No.: B3053886
Get Quote
. J

Part 1: Structural Logic & Symmetry Analysis

Before interpreting spectra, one must establish the structural expectations. 4,5-
dimethylphthalic acid possesses a vertical plane of symmetry bisecting the C1-C2 and C4-C5
bonds.[1][2]

Chemical Formula:
¢ Molecular Weight: 194.18 g/mol [2]
¢ Symmetry Elements:

point group (Plane of symmetry).

o Equivalence:

o Protons: The two aromatic protons (H-3 and H-6) are chemically equivalent.[1][2] The six
methyl protons are chemically equivalent. The two carboxylic acid protons are equivalent.

o Carbons: The molecule displays only 5 unique carbon signals despite having 10 carbons.
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Part 2: Mass Spectrometry (MS) Profile

Method: Electron lonization (El, 70 eV) or ESI- (Negative Mode).[1]

Thermal Dehydration Phenomenon

Unlike simple carboxylic acids, ortho-dicarboxylic acids like 4,5-dimethylphthalic acid
undergo rapid thermal dehydration in the GC inlet or MS source to form 4,5-dimethylphthalic
anhydride.[1][2] Consequently, the mass spectrum is often dominated by the anhydride
signature rather than the parent acid.

Fragmentation Pathway (EI-MS)[1][2]
o Parent Acid (

): m/z 194 (Often weak or absent due to dehydration).

e Anhydride lon (

): m/z 176 (Base peak or very intense).[1]

e Decarbonylation: Sequential loss of CO and
is characteristic of the anhydride functionality.

Key Diagnostic lons (m/z):

m/z lon Identity Mechanism

| 194 |

| Molecular ion of the intact acid (rarely seen).[1] | | 176 |
| Dominant Peak. Formed by loss of

(thermal or El-induced).[1] | | 148 |

| Loss of CO from anhydride (m/z 176

148). || 133 |
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| Loss of methyl radical (
) from m/z 148. | | 105 |

| Aromatic hydrocarbon fragment. |

Fragmentation Logic Diagram

Parent Acid - H20 (Thermal/EI) Anhydride lon - [M-COJ+ - CH3 > [M-CO-CH3]+
m/z 194 m/z 176 (Base Peak) m/z 148 m/z 133

Click to download full resolution via product page

Figure 1: Thermal dehydration and subsequent fragmentation pathway observed in EI-MS.[1][2]

[SITAII5]6I71I8]Ie]

Part 3: Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Solid State).

The IR spectrum is diagnostic for distinguishing the free acid from the anhydride. If the sample
has been heated or dried aggressively, anhydride bands may appear.
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Wavenumber (
Functional Group Intensity Description

)

Characteristic

"carboxylic acid

O-H Stretch 2500 — 3300 Medium, Broad dimer" broadness.[1]
[2][10] Centers ~3000

Single broad band for
the acid. (Note:

Anhydride would show
C=0I1][2] Stretch 1680 — 1710 Strong a doublet at

~1840/1760

)-[1]

) ) Aromatic ring
C=C Aromatic 1580 — 1610 Medium )
breathing modes.

Methyl group aliphatic
C-H Stretch 2850 — 2950 Weak }
C-H stretching.

C-0O single bond
C-O Stretch 1200 - 1300 Strong stretch of the

carboxylic acid.

Part 4: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred for solubility and preventing exchange of acid protons).[1]

H NMR Data (500 MHz, DMSO- )

Due to the

symmetry, the spectrum is remarkably simple. The aromatic protons are isolated (no
ortho/meta coupling to other protons), appearing as a sharp singlet.
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Chemical Shift
(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Insight

125-13.0

Broad Singlet

2H

-COOH

Acidic protons.[1]
[2] Broad due to
hydrogen
bonding/exchang

e.

7.48

Singlet

2H

Ar-H (C3, C6)

Para-positioned
to each other, but
magnetically
equivalent.[2] No

splitting.

2.25-2.30

Singlet

6H

Ar-CH

Two equivalent
methyl groups at
C4 and C5.[1][2]

Critical Validation Point: If you observe a doublet in the aromatic region (e.g.,

Hz), your sample is likely the 3,4-dimethyl isomer or a mono-methyl derivative.[2] The 4,5-
dimethyl isomer must show a singlet for the aromatic protons.

C NMR Data (125 MHz, DMSO-)

Only 5 unique carbon signals are observed.[1][2]

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://prepchem.com/b-4-5-dimethyl-phthalic-acid-dimethyl-ester-ii/
https://www.lookchem.com/casno89-32-7.html
https://www.lookchem.com/casno89-32-7.html
https://prepchem.com/b-4-5-dimethyl-phthalic-acid-dimethyl-ester-ii/
https://www.lookchem.com/casno89-32-7.html
https://www.lookchem.com/casno89-32-7.html
https://prepchem.com/b-4-5-dimethyl-phthalic-acid-dimethyl-ester-ii/
https://www.lookchem.com/casno89-32-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (

Carbon Type Assignment
» Ppm)
168.5 Quaternary (C=0) Carboxyl carbons (C=0).[1][2]
140.2 Quaternary (Ar-C) C4, C5 (Ipso to Methyls).[1]
129.8 Quaternary (Ar-C) C1, C2 (Ipso to Carboxyls).[1]
130.5 Methine (Ar-CH) C3, C6 (Aromatic CH).[1]
Methyl (
195 Methyl carbons.

)

(Note: Exact shifts may vary by

ppm depending on concentration and temperature).

Part 5: Experimental Protocol for Characterization

To ensure data integrity, follow this standard operating procedure (SOP) for sample
preparation.

Step 1: Sample Verification (Melting Point)

e Protocol: Use a capillary melting point apparatus.

e Observation: The acid may undergo dehydration/decomposition before a clear melt, often
turning opaque around 150-160°C.[1][2]

» Note: The corresponding dimethyl ester melts sharply at 54-55°C [1].[1] The anhydride melts
at 200-202°C [2].[1] If your solid melts sharply >200°C, it is likely the anhydride.

Step 2: NMR Preparation[2]

e Mass: Weigh 10-15 mg of dry solid.

e Solvent: Add 0.6 mL DMSO-
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[1][2] (CDCI
is not recommended due to poor solubility of the dicarboxylic acid).

« Filtration: If the solution is cloudy (polymerization or inorganic salts), filter through a glass
wool plug into the NMR tube.

Step 3: Analytical Workflow Diagram

Unknown Sample

(White/Pale Yellow Solid)

Solubility Test
(DMSO vs CDCI3)

1H NMR (DMSO-d6)

Aromatic Signal Shape?

Singlet (2H) Doublet
Confirm: 4,5-Dimethyl Reject: Likely 3,4-isomer

Click to download full resolution via product page
Figure 2: Logic flow for confirming the 4,5-substitution pattern via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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